ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate
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Overview
Description
This compound is a derivative of pyrazole, a nitrogen-containing heterocycle . Pyrazole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through a Claisen–Schmidt-type aldol-crotonic condensation of acetyl derivatives with various aromatic aldehydes . This is followed by cyclization with hydrazine hydrate in acetic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Scientific Research Applications
Chemical Synthesis and Characterization
One area of research involves the synthesis and characterization of compounds with similar structures, focusing on their chemical properties and potential applications. For example, studies on the synthesis of heterocyclic compounds using similar ethyl acetate derivatives highlight the methodologies for creating complex molecules that could have pharmaceutical or material science applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activity
Research into the antimicrobial activity of compounds bearing a resemblance in structural features, such as the incorporation of pyrazole moieties or ethyl acetate linkages, is another significant application. These studies aim to discover new agents that could be effective against various pathogens. For instance, the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives demonstrate the process of designing and testing molecules for potential use in combating microbial infections (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Antioxidant Properties
Compounds with phenolic structures, similar to the ethyl acetate derivatives, have been isolated and identified for their antioxidant activities. This research highlights the potential of these compounds in contributing to health and nutrition science by combating oxidative stress (Zhang, Liao, Moore, Wu, & Wang, 2009).
Corrosion Inhibition
Another application is in the field of corrosion science, where compounds with similar functional groups are studied for their ability to inhibit corrosion in metals. This has implications for material preservation and industrial applications. A study on the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution exemplifies this type of research (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-[2-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-3-27-21(26)13-28-20-7-5-4-6-17(20)18-12-19(24(23-18)14(2)25)15-8-10-16(22)11-9-15/h4-11,19H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDFYYYVWMWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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